Bromo-PEG3-phosphonic acid Bromo-PEG3-phosphonic acid Bromo-PEG3-phosphonic acid is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 1148026-99-6
VCID: VC0522120
InChI: InChI=1S/C8H18BrO6P/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-8H2,(H2,10,11,12)
SMILES: C(COCCP(=O)(O)O)OCCOCCBr
Molecular Formula: C8H18BrO6P
Molecular Weight: 321.1

Bromo-PEG3-phosphonic acid

CAS No.: 1148026-99-6

Cat. No.: VC0522120

Molecular Formula: C8H18BrO6P

Molecular Weight: 321.1

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bromo-PEG3-phosphonic acid - 1148026-99-6

Specification

CAS No. 1148026-99-6
Molecular Formula C8H18BrO6P
Molecular Weight 321.1
IUPAC Name 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylphosphonic acid
Standard InChI InChI=1S/C8H18BrO6P/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-8H2,(H2,10,11,12)
Standard InChI Key BZNXKXDTCPHJIY-UHFFFAOYSA-N
SMILES C(COCCP(=O)(O)O)OCCOCCBr
Appearance Solid powder

Introduction

Chemical Properties and Structure

Bromo-PEG3-phosphonic acid is characterized by its specific chemical structure and properties that make it valuable for research applications.

Basic Chemical Information

Bromo-PEG3-phosphonic acid is a non-cleavable linker used in bioconjugation reactions. Its chemical formula is C8H18BrO6P with a molecular weight of 321.1 . The compound is identified by CAS number 1148026-99-6 and has the IUPAC name 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylphosphonic acid.

The molecular structure features a phosphonic acid group (PO3H2) at one terminus and a bromine atom at the other, connected through a linear PEG chain containing three ethylene glycol units . This composition provides the compound with distinct chemical characteristics that influence its reactivity and applications.

Structural Characteristics

The compound contains two key functional groups that define its reactivity profile:

  • A phosphonic acid (PO3H2) group that can form strong interactions with various substrates

  • A bromine atom that serves as an excellent leaving group for nucleophilic substitution reactions

The PEG3 chain between these reactive ends provides flexibility and enhances water solubility, making the compound suitable for biological applications. The linear arrangement of the PEG units creates an optimal spacing for many bioconjugation applications.

Physical Properties

Table 1: Key Physical and Chemical Properties of Bromo-PEG3-phosphonic acid

PropertyValueReference
Molecular FormulaC8H18BrO6P
Molecular Weight321.1 g/mol
CAS Number1148026-99-6
IUPAC Name2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylphosphonic acid
Standard InChIInChI=1S/C8H18BrO6P/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-8H2,(H2,10,11,12)
AppearanceNot specified in sources-
SolubilitySoluble in DMSO, water, ethanol, DMF
PurityAvailable at 95% to >98%
Storage Condition-20°C

Applications in Research and Development

Bromo-PEG3-phosphonic acid has found significant applications in various scientific research areas, particularly in bioconjugation and therapeutic development.

Bioconjugation Applications

As a non-cleavable linker, Bromo-PEG3-phosphonic acid plays a crucial role in bioconjugation reactions . The compound's structure makes it particularly suitable for:

  • Connecting biomolecules while maintaining their biological functions

  • Creating stable conjugates that resist enzymatic degradation in biological systems

  • Developing detection probes for analytical and diagnostic applications

  • Functionalizing surfaces with biological molecules for biosensor development

The PEG3 chain enhances the solubility of conjugated molecules in aqueous environments, which is crucial for in vitro and in vivo applications. This improved solubility often translates to better bioavailability and reduced immunogenicity of the resulting conjugates.

Role in Proteolysis Targeting Chimera (PROTAC) Development

One of the most significant applications of Bromo-PEG3-phosphonic acid is in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the compound serves as a linker connecting two critical components:

  • A ligand that binds to the target protein

  • A ligand that recruits an E3 ubiquitin ligase

This linkage enables the recruitment of the ubiquitin-proteasome system to specifically degrade target proteins, offering a promising approach for targeted therapy development. The non-cleavable nature of Bromo-PEG3-phosphonic acid ensures the stability of the PROTAC construct in biological systems, while its PEG component provides the necessary flexibility and water solubility.

Advantages in Biomolecular Applications

Table 2: Advantages of Bromo-PEG3-phosphonic acid in Various Applications

Application AreaKey AdvantagesReference
BioconjugationNon-cleavable linking, stability in biological systems
PROTAC DevelopmentAppropriate spacing between protein and E3 ligase ligands, enhanced solubility
Biomolecule ModificationReactive bromine group facilitates conjugation chemistry
Pharmaceutical ResearchPEG component enhances solubility and biocompatibility
Surface FunctionalizationPhosphonic acid group provides strong surface attachment

Comparative Analysis with Related Compounds

Understanding how Bromo-PEG3-phosphonic acid compares to related compounds provides valuable insights into its specific advantages and potential applications.

Comparison with Different PEG Chain Lengths

The length of the PEG chain significantly impacts the properties and applications of these linkers. While specific comparative data was limited in the search results, we can infer certain relationships:

  • Shorter PEG chains (e.g., PEG2) may provide less flexibility and water solubility

  • Longer PEG chains (e.g., PEG5) would likely offer enhanced water solubility but potentially different reactivity profiles

  • The PEG3 chain in Bromo-PEG3-phosphonic acid represents a balanced compromise between flexibility, solubility, and reactivity for many applications

Comparison with Related Functional Groups

Bromo-PEG3-phosphonic acid contains specific functional groups that can be compared to alternatives:

  • The bromine leaving group could be replaced by other halogens (F, Cl, I) with different reactivity profiles

  • The phosphonic acid group provides distinct binding properties compared to carboxylic acids or other terminal groups

  • The combination of these specific functional groups creates unique reactivity that differentiates this compound from similar linkers

Research Findings and Future Perspectives

Current Research Applications

Current research utilizing Bromo-PEG3-phosphonic acid spans multiple fields, with particular emphasis on:

  • Development of targeted protein degradation technologies

  • Creation of stable bioconjugates for diagnostic and therapeutic applications

  • Surface modification strategies for biomaterials and biosensors

  • Linker optimization in pharmaceutical development

Limitations and Challenges

Despite its utility, researchers working with Bromo-PEG3-phosphonic acid face several challenges:

  • Limited information on specific reaction kinetics and optimization parameters

  • Potential batch-to-batch variability in reactivity and purity

  • Need for careful control of reaction conditions to ensure selective functionalization

  • Consideration of phosphonic acid group protonation state in different pH environments

Future Research Directions

Emerging research directions for Bromo-PEG3-phosphonic acid may include:

  • Development of improved synthetic routes with higher yields and purity

  • Exploration of new bioconjugation strategies leveraging its unique combination of functional groups

  • Optimization of PROTAC designs incorporating this linker for enhanced target protein degradation

  • Investigation of structure-activity relationships to inform the design of new PEG-based linkers

  • Expansion of applications in nanomedicine and targeted drug delivery systems

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